8-Quinazolinecarboxaldehyde, 5-bromo-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-quinazolinecarboxaldehyde oxime is a chemical compound that belongs to the quinazoline family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-quinazolinecarboxaldehyde oxime typically involves the formation of the oxime from the corresponding aldehyde or ketone. One common method is the Beckmann rearrangement, where the oxime is formed by treating the aldehyde with hydroxylamine (NH2OH) under acidic conditions . The reaction conditions often involve heating and the use of a catalyst to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for 5-Bromo-8-quinazolinecarboxaldehyde oxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-quinazolinecarboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles or other oxidized products.
Reduction: Reduction reactions can convert the oxime to amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-quinazolinecarboxaldehyde oxime has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-8-quinazolinecarboxaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . This rearrangement involves the migration of an alkyl group and the formation of a new carbon-nitrogen bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo derivatives of indole phytoalexins: These compounds have similar bromine substitution and exhibit biological activities.
Other quinazoline derivatives: Quinazoline derivatives with different substituents have been studied for their diverse biological activities.
Uniqueness
5-Bromo-8-quinazolinecarboxaldehyde oxime is unique due to its specific structure and the presence of both the bromine atom and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1445781-44-1 |
---|---|
Molekularformel |
C9H6BrN3O |
Molekulargewicht |
252.07 g/mol |
IUPAC-Name |
N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H |
InChI-Schlüssel |
YKZDSVHVOYVKBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NC=NC2=C1C=NO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.